REACTION_CXSMILES
|
F[C:2]1[CH:16]=[CH:15][C:5]([C:6]([C:8]2[NH:9][C:10](=[O:14])[NH:11][C:12]=2[CH3:13])=[O:7])=[CH:4][CH:3]=1.[NH:17]1[CH2:22][CH2:21][CH2:20][CH2:19][CH2:18]1>>[CH3:13][C:12]1[NH:11][C:10](=[O:14])[NH:9][C:8]=1[C:6](=[O:7])[C:5]1[CH:15]=[CH:16][C:2]([N:17]2[CH2:22][CH2:21][CH2:20][CH2:19][CH2:18]2)=[CH:3][CH:4]=1
|
Name
|
|
Quantity
|
11 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C(=O)C=2NC(NC2C)=O)C=C1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
N1CCCCC1
|
Type
|
CUSTOM
|
Details
|
is stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature for 24 hours
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
Excess piperidine is evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue is recrystallized twice from a mixture of isopropanol and water
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1NC(NC1C(C1=CC=C(C=C1)N1CCCCC1)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.9 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |